molecular formula C16H14BrNO4 B13479450 2-(((Benzyloxy)carbonyl)amino)-2-(2-bromophenyl)acetic acid

2-(((Benzyloxy)carbonyl)amino)-2-(2-bromophenyl)acetic acid

Cat. No.: B13479450
M. Wt: 364.19 g/mol
InChI Key: HHAGQUYACFTOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-2-(2-bromophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It features a benzyloxycarbonyl group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(2-bromophenyl)acetic acid typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with 2-bromobenzaldehyde.

    Formation of Intermediate: The aldehyde group can be converted to an acetic acid derivative through a series of reactions, including oxidation and esterification.

    Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The benzyloxycarbonyl group could act as a protecting group, while the bromophenyl group might participate in halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Lacks the bromine atom, potentially altering its reactivity and applications.

    2-(((Benzyloxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid: Bromine atom is in a different position, which could affect its chemical behavior.

Uniqueness

The presence of the bromine atom in the 2-position of the phenyl ring in 2-(((Benzyloxy)carbonyl)amino)-2-(2-bromophenyl)acetic acid may confer unique reactivity and binding properties, making it distinct from its analogs.

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

2-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C16H14BrNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)

InChI Key

HHAGQUYACFTOFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.